molecular formula C13H21NO2 B097164 Guaiactamine CAS No. 15687-23-7

Guaiactamine

Cat. No.: B097164
CAS No.: 15687-23-7
M. Wt: 223.31 g/mol
InChI Key: OTEAKJIIJRDXBV-UHFFFAOYSA-N
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Description

Guaiactamine is a chemical compound known for its potential applications in various fields, including medicine and industry. It is a type of acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This property makes it particularly useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guaiactamine typically involves several steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of transition metal catalysis to facilitate the formation of the desired compound. For example, catalytic guanylation reactions of amines with carbodiimides can be employed . Additionally, tandem catalytic guanylation/cyclization reactions are also used to synthesize this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as salting out and ionic gelation are employed to produce the compound on an industrial scale . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Guaiactamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, transition metal catalysts are often used to facilitate the reactions . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Guaiactamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects, especially in the treatment of neurodegenerative diseases like Alzheimer’s disease . It has been shown to improve cognition, reduce inflammation, and enhance synaptic plasticity in animal models . In industry, this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Guaiactamine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to enhanced cholinergic neurotransmission . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition. Additionally, this compound acts as an allosteric modulator of nicotinic receptors, further enhancing its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-diethyl-2-(2-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEAKJIIJRDXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046139
Record name Guaiactamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-23-7
Record name Guaiactamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiactamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261MHO395H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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